molecular formula C9H8ClFN2O B2563185 N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide CAS No. 2305341-20-0

N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide

Cat. No.: B2563185
CAS No.: 2305341-20-0
M. Wt: 214.62
InChI Key: JPQVZRGFVICECH-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide typically involves the reaction of 4-chloro-3-fluoropyridine with appropriate reagents to introduce the prop-2-enamide group. One common method involves the use of sodium methoxide and ammonium formate in the presence of a palladium catalyst . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can result in the formation of various substituted pyridines .

Scientific Research Applications

N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of specific enzymes by forming stable complexes, thereby modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O/c1-2-8(14)13-5-7-9(11)6(10)3-4-12-7/h2-4H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQVZRGFVICECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=CC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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